3-ethyl-2-oxopyrrolidine-3-carbonitrile
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Overview
Description
3-ethyl-2-oxopyrrolidine-3-carbonitrile is an organic compound that belongs to the class of imidazoline-nitrile compounds. This compound is of significant interest in various fields of research, including material science, pharmaceuticals, and chemistry.
Preparation Methods
The synthesis of 3-ethyl-2-oxopyrrolidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate with appropriate reagents to form the desired compound . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-ethyl-2-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
3-ethyl-2-oxopyrrolidine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.
Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-ethyl-2-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:
Ethyl 2-oxopyrrolidine-3-carboxylate: This compound has a similar pyrrolidine ring structure but differs in the functional groups attached to the ring.
Ethyl 5-oxopyrrolidine-3-carboxylate: Another similar compound with a different substitution pattern on the pyrrolidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
153929-21-6 |
---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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